

CBO-P11 solubility and preparation for experiments

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Compound of Interest

Compound Name: CBO-P11
Cat. No.: B12387859

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Application Notes and Protocols: CBO-P11

For Researchers, Scientists, and Drug Development Professionals

Introduction

CBO-P11 is a macrocyclic peptide inhibitor of Vascular Endothelial Growth Factor (VEGF) signaling.^[1] It is derived from residues 79-93 of VEGF and functions by binding to the VEGF receptor 2 (VEGFR-2), thereby blocking the binding of VEGF165.^{[1][2]} This inhibition of VEGF/VEGFR-2 signaling makes **CBO-P11** a valuable tool for studying angiogenesis and a potential candidate for anti-angiogenic therapies. This document provides detailed information on the solubility of **CBO-P11** and protocols for its preparation in experimental settings.

Physicochemical Properties and Solubility

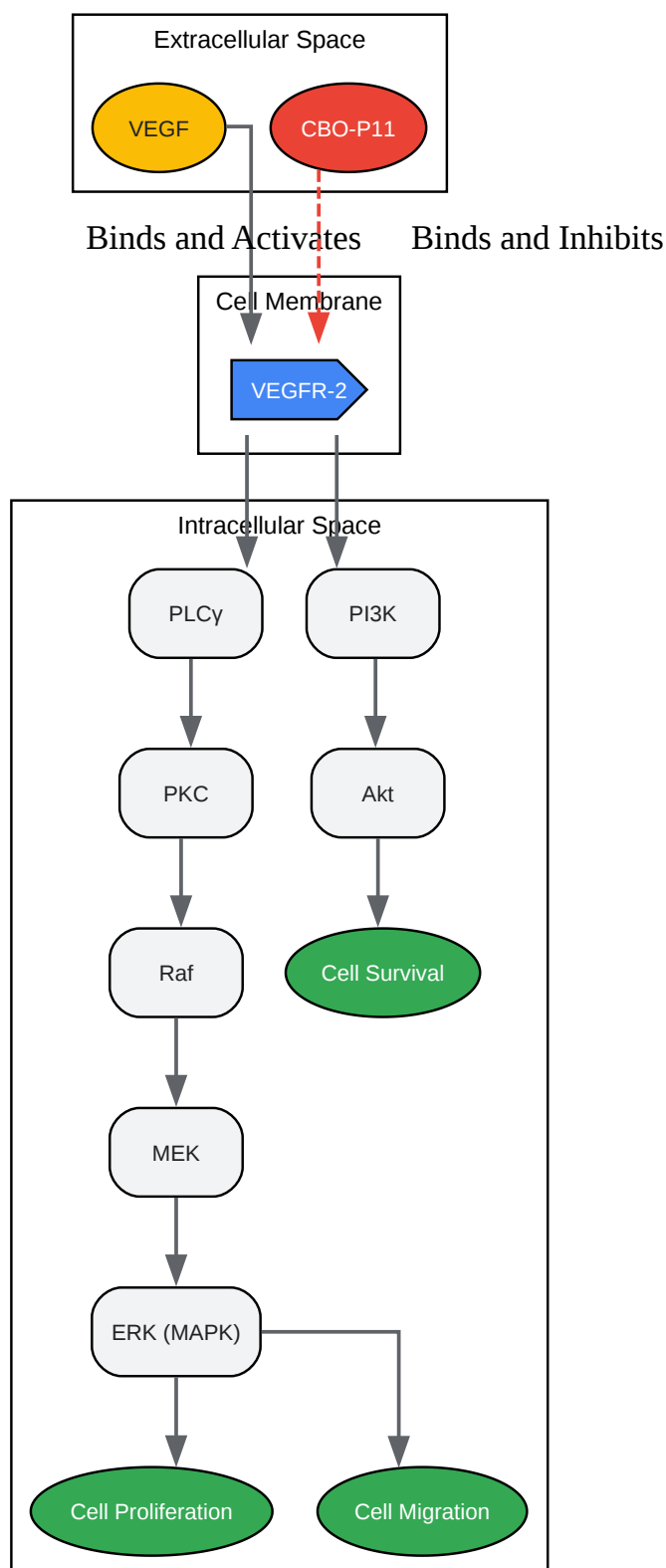
CBO-P11 is supplied as a lyophilized, trifluoroacetate salt and should be stored at -20°C, protected from light.^{[1][2]} The compound is hygroscopic. Reconstituted stock solutions are stable for up to 3 months when stored at -20°C.^{[1][2]}

Property	Value	Source
Molecular Formula	C ₉₀ H ₁₄₀ N ₂₈ O ₂₂ S	Sigma-Aldrich
Molecular Weight	1998.31 g/mol	Sigma-Aldrich
Appearance	Lyophilized solid	Sigma-Aldrich
Solubility in DMSO	5 mg/mL	Merck Millipore[1]
Solubility in Water	Soluble	Merck Millipore[1]
Storage	-20°C, protect from light, hygroscopic	Merck Millipore[1]
Stock Solution Stability	Up to 3 months at -20°C	Merck Millipore[1]

Mechanism of Action

CBO-P11 exerts its biological effects by competitively inhibiting the interaction between VEGF and its primary receptor, VEGFR-2. By occupying the VEGF binding site on VEGFR-2, **CBO-P11** effectively blocks the activation of downstream signaling pathways that are crucial for endothelial cell proliferation, migration, and survival, key processes in angiogenesis.

VEGFR-2 Signaling Pathway Inhibited by CBO-P11



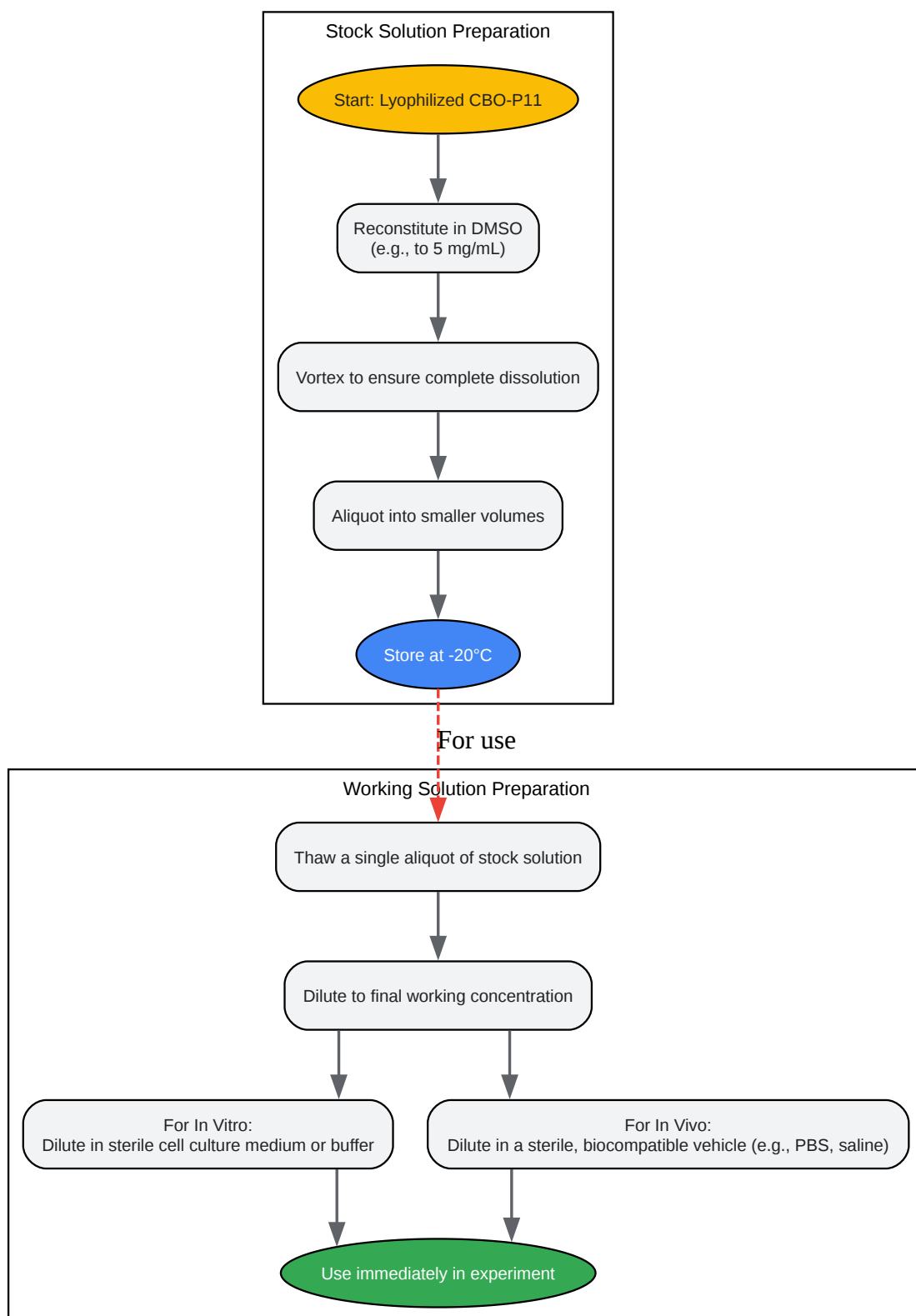
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Caption: **CBO-P11** inhibits the VEGF/VEGFR-2 signaling pathway.

Experimental Protocols

The following are recommended protocols for the preparation of **CBO-P11** for in vitro and in vivo experiments. These are general guidelines and may require optimization for specific experimental systems.

Experimental Workflow for CBO-P11 Solution Preparation



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Caption: Workflow for preparing **CBO-P11** solutions.

In Vitro Experiments (e.g., Cell-Based Assays)

1. Reconstitution of Lyophilized **CBO-P11**:

- It is recommended to prepare a stock solution in 100% DMSO.
- Briefly centrifuge the vial of lyophilized **CBO-P11** to ensure the powder is at the bottom.
- Aseptically add the calculated volume of DMSO to the vial to achieve the desired stock concentration (e.g., 5 mg/mL).
- Gently vortex or sonicate to ensure complete dissolution.

2. Preparation of Working Solutions:

- For cell culture experiments, it is crucial to minimize the final concentration of DMSO to avoid solvent-induced cytotoxicity. Typically, the final DMSO concentration should be kept below 0.5%.
- Thaw an aliquot of the **CBO-P11** stock solution.
- Perform serial dilutions of the stock solution in sterile, serum-free or complete cell culture medium to achieve the desired final concentrations for your experiment.
- Prepare a vehicle control using the same final concentration of DMSO in the cell culture medium.
- Add the prepared working solutions to your cell cultures.

In Vivo Experiments (e.g., Animal Models)

1. Reconstitution and Formulation:

- For in vivo studies, the choice of vehicle is critical and should be non-toxic and compatible with the route of administration.
- While **CBO-P11** is soluble in water, initial reconstitution in a minimal amount of DMSO may be necessary to ensure complete dissolution before further dilution in an aqueous vehicle.

- Recommended Vehicle: A common vehicle for in vivo administration of peptide inhibitors is sterile phosphate-buffered saline (PBS) or saline (0.9% NaCl). The final solution may contain a small percentage of a solubilizing agent like DMSO or other biocompatible solvents, but this should be minimized and tested for tolerability in the animal model.

2. Preparation of Dosing Solutions:

- Thaw an aliquot of the concentrated **CBO-P11** stock solution (in DMSO).
- Calculate the required volume of the stock solution and the final volume of the dosing vehicle based on the desired dose and the weight of the animals.
- Aseptically dilute the **CBO-P11** stock solution into the sterile vehicle to the final desired concentration. Ensure the final concentration of any organic solvent is within acceptable limits for the chosen route of administration.
- Prepare a vehicle control solution with the same final concentration of any co-solvents.
- Administer the dosing solution to the animals via the desired route (e.g., intraperitoneal, intravenous, subcutaneous injection).

Safety Precautions

- **CBO-P11** should be handled by trained personnel in a laboratory setting.
- Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
- Refer to the Material Safety Data Sheet (MSDS) for complete safety information.

Disclaimer: These protocols are intended as a guide. Researchers should optimize the conditions for their specific experimental setup.

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References

- 1. merckmillipore.com [merckmillipore.com]
- 2. VEGF Inhibitor, CBO-P11 The VEGF Inhibitor, CBO-P11 controls the biological activity of VEGF. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | Sigma-Aldrich [sigmaaldrich.com]
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